REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH3:9])[C:6](=[O:8])[CH:7]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>CCOCC>[OH:8][C:6]1[C:5]([CH3:9])=[C:4]2[C:3](=[C:2]([CH3:1])[CH:7]=1)[O:10][C:6](=[O:8])[CH2:7][C:2]2([CH3:3])[CH3:1] |f:1.2.3|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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CC=1C(C=C(C(C1)=O)C)=O
|
Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The ether layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl ether (3×200 mL)
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Type
|
WASH
|
Details
|
The combined ether layers were washed with brine (2×150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
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Details
|
Filtration and solvent evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C2C(CC(OC2=C(C1)C)=O)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 72.6 mmol | |
AMOUNT: MASS | 10.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 197.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |